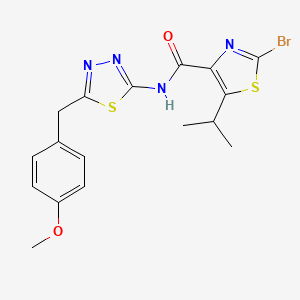![molecular formula C20H26N2O4S2 B11013429 2-(benzylsulfanyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B11013429.png)
2-(benzylsulfanyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a diethylamino sulfonyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylsulfanyl intermediate, followed by the introduction of the diethylamino sulfonyl group and the methoxyphenyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
2-(BENZYLSULFANYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group, forming new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines
Scientific Research Applications
2-(BENZYLSULFANYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diethylamino sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxyphenyl group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2-(BENZYLSULFANYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}ACETAMIDE can be compared with other similar compounds, such as:
2-(BENZYLSULFANYL)-5-[(DIMETHYLAMINO)SULFONYL]BENZOIC ACID: This compound has a similar benzylsulfanyl group but differs in the presence of a benzoic acid moiety instead of an acetamide group.
2-(BENZYLSULFANYL)-5-[(TRIFLUOROMETHYL)BENZOIC ACID: This compound contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
2-(BENZYLSULFINYL)BENZOIC ACID: This compound features a sulfinyl group instead of a sulfanyl group, affecting its oxidation state and reactivity.
Properties
Molecular Formula |
C20H26N2O4S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-22(5-2)28(24,25)17-11-12-19(26-3)18(13-17)21-20(23)15-27-14-16-9-7-6-8-10-16/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI Key |
LICGQUPWBPJMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11013350.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11013353.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11013365.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B11013366.png)
![1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013367.png)



![1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11013388.png)

![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11013393.png)

![2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11013424.png)
![methyl 5-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11013435.png)
